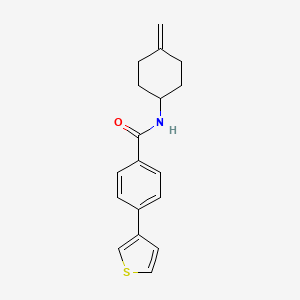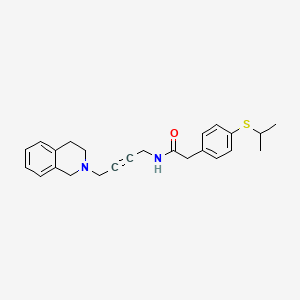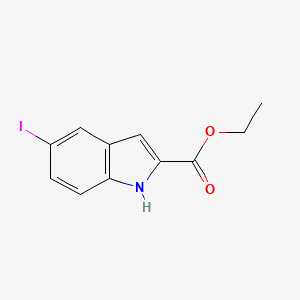
Ethyl-5-Iod-1H-Indol-2-carboxylat
Übersicht
Beschreibung
Ethyl 5-iodo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10INO2 . It forms a hydrogen-bonded dimer, with hydrogen bonding occurring between N atoms of the indole ring and the keto oxygen atoms .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 5-iodo-1H-indole-2-carboxylate, has been a subject of research due to their prevalence in natural products and drugs . The synthesis process often involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .Molecular Structure Analysis
The molecular structure of Ethyl 5-iodo-1H-indole-2-carboxylate is characterized by an indole ring, which is a significant heterocyclic system found in natural products and drugs . The InChI code for this compound is 1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 .Chemical Reactions Analysis
Ethyl 5-iodo-1H-indole-2-carboxylate can be used as a reactant for the synthesis of various biologically active compounds. For instance, it can be used for the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .Physical And Chemical Properties Analysis
Ethyl 5-iodo-1H-indole-2-carboxylate is a solid compound with a molecular weight of 315.11 . It should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolderivate sind von Bedeutung in Naturprodukten und Medikamenten . Sie spielen eine entscheidende Rolle in der Zellbiologie . Ethyl-5-Iod-1H-Indol-2-carboxylat kann bei der Synthese dieser Derivate verwendet werden .
Behandlung verschiedener Erkrankungen
Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper hat in den letzten Jahren zunehmend Aufmerksamkeit erregt .
Synthese von Oxazino[4,3-a]indolen
This compound kann als Reaktant für die Synthese von Oxazino[4,3-a]indolen über Kaskade-Additions-Cyclisierungsreaktionen verwendet werden .
Herstellung von Indolcarboxamiden
Diese Verbindung kann auch bei der Herstellung von Indolcarboxamiden verwendet werden, die als Cannabinoid-CB1-Rezeptor-Antagonisten wirken .
Herstellung von Indol-3-propionsäuren
This compound kann bei der Herstellung von Indol-3-propionsäuren verwendet werden, die entzündungshemmende und schmerzlindernde Eigenschaften haben .
Friedel-Crafts-Acylierung
Diese Verbindung kann als Reaktant für die Friedel-Crafts-Acylierung mit Nitrobenzoylchlorid verwendet werden .
Herstellung von CRTH2-Rezeptor-Antagonisten
This compound kann bei der Herstellung von CRTH2-Rezeptor-Antagonisten verwendet werden .
Herstellung von Indolamin-2,3-Dioxygenase (IDO)-Inhibitoren
Diese Verbindung kann auch bei der Herstellung von Indolamin-2,3-Dioxygenase (IDO)-Inhibitoren verwendet werden .
Safety and Hazards
This compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Ethyl 5-iodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The compound’s molecular weight (31511) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Action Environment
It is known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure may affect its stability.
Biochemische Analyse
Biochemical Properties
The indole nucleus in Ethyl 5-iodo-1H-indole-2-carboxylate has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it useful in developing new derivatives
Cellular Effects
Indole derivatives, including Ethyl 5-iodo-1H-indole-2-carboxylate, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
ethyl 5-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKBULWACPNHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)

![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)
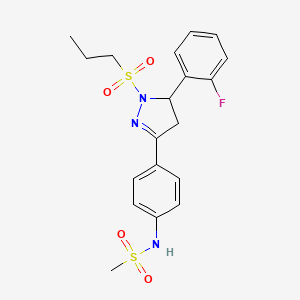
![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)

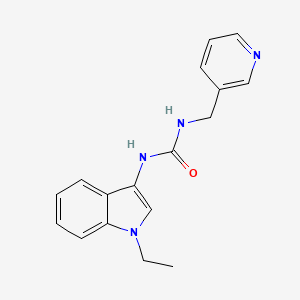
![Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2394406.png)
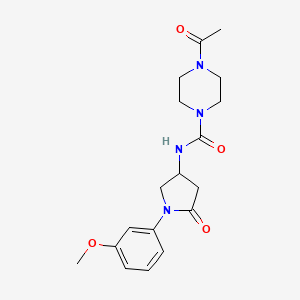
![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)
